

# 5-Methyl-7-azaindolin-2-one: Technical Profile & Synthesis Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	5-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
CAS No.:	1190317-46-4
Cat. No.:	B3219305

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## Executive Summary

5-Methyl-7-azaindolin-2-one is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical bioisostere of the oxindole core found in kinase inhibitors like Sunitinib. By replacing the C-7 carbon of the indole system with nitrogen, this 7-azaindole derivative exhibits altered hydrogen bonding capabilities, improved aqueous solubility, and distinct metabolic stability profiles compared to its carbocyclic analogues. This guide outlines its physicochemical properties, validated synthetic routes, and utility as a precursor for multi-targeted tyrosine kinase inhibitors (TKIs).

## Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

### Nomenclature and Identification

This compound is a derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) fused ring system, oxidized at the C-2 position.

Property	Detail
IUPAC Name	5-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Common Names	5-Methyl-7-azaoxindole; 5-Methyl-7-azaindolin-2-one
CAS Number	1190314-35-0 (Note: CAS assignments for specific isomers vary; verify with structure)
Parent Scaffold CAS	5654-97-7 (7-Azaindolin-2-one)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	148.16 g/mol
SMILES	<chem>CC1=CN=C(N2)C(CC2=O)=C1</chem>

## Physical Properties

- Appearance: Typically an off-white to pale yellow solid.
- Solubility:
  - High: DMSO, DMF, DMAc.
  - Moderate: Methanol, Ethanol, Acetonitrile (hot).
  - Low: Water, Hexanes, Diethyl ether.
- Acidity (pKa): The N1-H proton is weakly acidic (pKa ~11–12), comparable to oxindole, allowing deprotonation by weak bases (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>) for alkylation.
- Melting Point: ~230–240 °C (Decomposition often observed at high temperatures).

## Synthetic Methodologies

The synthesis of 5-methyl-7-azaindolin-2-one is non-trivial due to the electron-deficient nature of the pyridine ring, which makes direct oxidation of the 7-azaindole precursor difficult compared to standard indoles.

## Route A: The Marfat & Carta Oxidation Protocol

This is the most robust method for converting 5-methyl-7-azaindole to the oxindole. It involves a two-step sequence: oxidative chlorination followed by reductive dechlorination.

Mechanism:

- Chlorination: Reaction of 5-methyl-7-azaindole with N-chlorosuccinimide (NCS) or tert-butyl hypochlorite (t-BuOCl) in ethanol/water or acetic acid yields the 3,3-dichloro-5-methyl-7-azaindolin-2-one intermediate.
- Reduction: The gem-dichloro intermediate is reduced to the oxindole using Zinc dust in acetic acid.

Protocol:

- Step 1 (Oxidation): Dissolve 5-methyl-7-azaindole (1.0 eq) in tert-butanol/water (1:1). Add pyridinium bromide perbromide (PBPB) (3.0 eq) portion-wise at room temperature. Stir for 3–5 hours.
  - Alternative: Use NCS (3.0 eq) in AcOH at 50°C.
- Workup: Quench with water. The 3,3-dibromo/dichloro intermediate may precipitate or require extraction with EtOAc.
- Step 2 (Reduction): Suspend the intermediate in glacial acetic acid. Add Zn dust (10.0 eq) slowly (exothermic). Stir at RT for 1 hour.
- Purification: Filter off Zinc salts. Concentrate the filtrate. Neutralize with saturated NaHCO<sub>3</sub> to precipitate the product. Recrystallize from Ethanol.

## Route B: Cyclization of Pyridine Derivatives

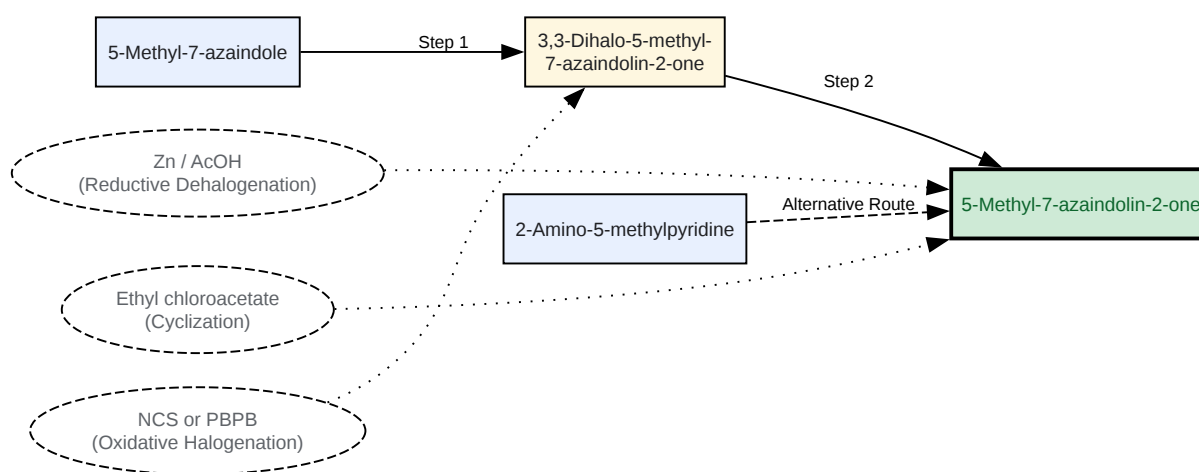
For large-scale synthesis, constructing the pyrrole ring onto a functionalized pyridine is often preferred to avoid expensive azaindole starting materials.

Protocol:

- Starting Material: 2-Amino-5-methyl-3-iodopyridine.
- Heck/Sonogashira Coupling: Coupling with ethyl pyruvate or an alkyne equivalent, followed by cyclization.
- Alternative: Reaction of 2-amino-5-methylpyridine with ethyl chloroacetate followed by thermal cyclization (less common due to regioselectivity issues).

## Visualization of Synthesis Pathways

The following diagram illustrates the primary Marfat oxidation route and the alternative cyclization pathway.



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Caption: Figure 1. Primary synthetic routes to 5-Methyl-7-azaindolin-2-one via oxidation or cyclization.

## Reactivity & Functionalization

The 7-azaindolin-2-one scaffold possesses two primary sites for chemical modification, essential for library generation in drug discovery.

## C-3 Functionalization (Knoevenagel Condensation)

The C-3 methylene group is activated by the adjacent carbonyl and the electron-deficient pyridine ring. It readily undergoes condensation with aldehydes to form 3-alkylidene derivatives (e.g., Sunitinib analogs).

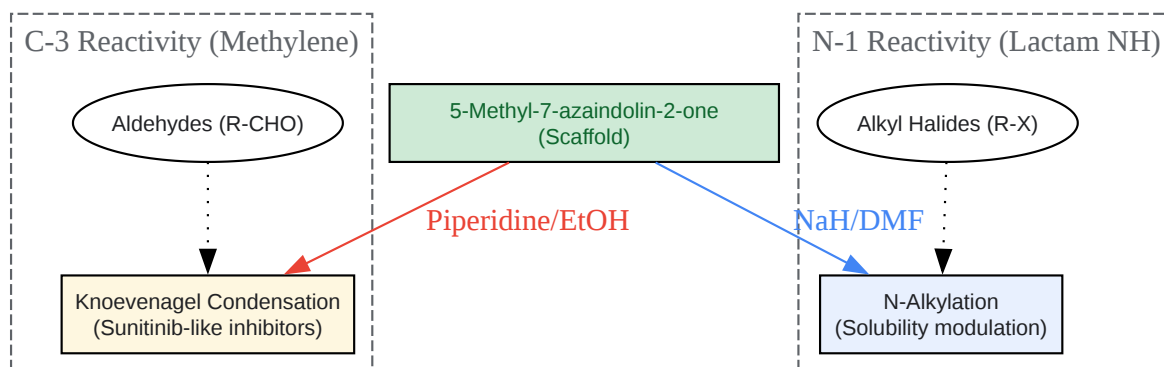
- Reagents: Aromatic aldehyde + Piperidine (cat.) in Ethanol at reflux.
- Outcome: Formation of Z-isomer predominant alkenes (thermodynamically favored due to H-bonding with the carbonyl oxygen).

## N-1 Alkylation

The lactam nitrogen (N-1) can be alkylated to modulate solubility and kinase binding affinity.

- Reagents: Alkyl halide + Base (Cs<sub>2</sub>CO<sub>3</sub> or NaH) in DMF.
- Selectivity: N-alkylation is preferred over O-alkylation under standard conditions.

## Visualization of Reactivity



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Caption: Figure 2. Divergent functionalization of the 5-methyl-7-azaindolin-2-one scaffold at C-3 and N-1.[1]

## Medicinal Chemistry Applications

5-Methyl-7-azaindolin-2-one is primarily utilized as a scaffold for ATP-competitive kinase inhibitors.

### Kinase Inhibition Profile[9]

- Target Class: Tyrosine Kinases (RTKs) and Serine/Threonine Kinases.
- Mechanism: The lactam (NH-CO) motif functions as a hydrogen bond donor/acceptor pair, mimicking the adenine base of ATP within the kinase hinge region.
- Key Targets:
  - VEGFR2 (KDR): Angiogenesis inhibition.[2] The 7-aza modification often improves selectivity profile compared to the parent indole.
  - GSK3 $\beta$ : Glycogen Synthase Kinase 3 beta inhibition for neurodegenerative applications (e.g., Alzheimer's).[3]
  - DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase.

### Bioisosterism Advantages

Replacing the C-7 carbon of oxindole with nitrogen (7-aza) confers:

- Increased Solubility: The pyridine nitrogen lowers LogP and provides a site for protonation at low pH.
- Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism (e.g., hydroxylation) than the benzene ring of standard oxindoles.
- H-Bonding: The N-7 atom provides an additional H-bond acceptor, potentially picking up interactions with residues like Threonine or Methionine in the kinase gatekeeper region.

### Safety & Handling

- Signal Word: Warning.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methylene group at C-3 is susceptible to auto-oxidation upon prolonged exposure to air and light, forming the red-colored isatin (dione) derivative.

## References

- Marfat, A., & Carta, M. P. (1987). Novel synthesis of 7-azaindolin-2-ones and 7-azaoxindoles. *Tetrahedron Letters*, 28(35), 4027-4030. [Link](#)
- Lozinskaya, N. A., et al. (2021). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3 $\beta$  inhibitors. *Pharmaceuticals*, 14(10), 1086. [Link](#)
- Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3 $\beta$  and Tau Aggregation with Potential Neuroprotective Activity. *Pharmaceuticals*, 15(4), 426.[3] [Link](#)
- Sun, L., et al. (2003). Design, synthesis, and biological evaluation of 3-substituted indolin-2-ones as potent and specific receptor tyrosine kinase inhibitors. *Journal of Medicinal Chemistry*, 46(7), 1116-1119. [Link](#)
- BenchChem. (2025).[4] 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one structure and synthesis. [Link](#)

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- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 2. [inter-chem.pl](https://inter-chem.pl) [[inter-chem.pl](https://inter-chem.pl)]

- [3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3 \$\beta\$  and Tau Aggregation with Potential Neuroprotective Activity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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